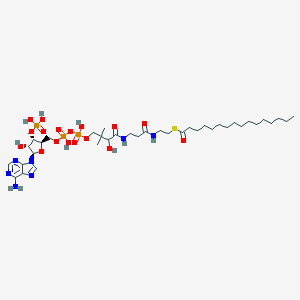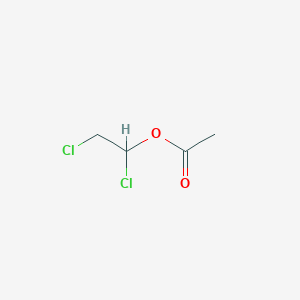
1,4-Diisopropenylbenzene
Descripción general
Descripción
1,4-Diisopropenylbenzene, also known as 1,4-Bis(1-methylethyl)benzene or 1,4-bis(propan-2-yl)benzene, is an organic compound with the molecular formula C12H18 . It is one of the three isomeric diisopropylbenzenes .
Synthesis Analysis
1,4-Diisopropenylbenzene is typically synthesized by the dehydrogenation of diisopropylbenzene . This process involves the use of various Lewis acids, such as aluminium trichloride, as catalysts . The process also includes a step for the separation of diisopropenylbenzene from impurities and for recycling some of the impurities .Molecular Structure Analysis
The molecular structure of 1,4-Diisopropenylbenzene consists of a benzene ring with two isopropyl groups attached at the 1 and 4 positions . The average mass of the molecule is 162.271 Da, and the monoisotopic mass is 162.140854 Da .Chemical Reactions Analysis
Diisopropylbenzenes, including 1,4-Diisopropenylbenzene, can undergo various chemical reactions. For instance, they can be prepared and transformed by transalkylation reactions . In these reactions, triisopropylbenzenes are converted back to diisopropylbenzenes upon treatment with benzene or monoisopropylbenzene . These transformations are catalyzed by Lewis acids .Physical And Chemical Properties Analysis
1,4-Diisopropenylbenzene is a colorless liquid . It has a melting point of 65°C and a boiling point of 46-48℃ at 0.07 Torr . It is soluble in acetone but is practically insoluble in water .Aplicaciones Científicas De Investigación
4. Precursor to Dihydroxylbenzene Derivatives
- Application Summary: The 1,3- and 1,4- isomers of Diisopropenylbenzene are mainly of interest as precursors to the respective dihydroxylbenzene derivatives, which exploits the Hock rearrangements .
- Methods of Application: The process involves the use of 1,4-Diisopropenylbenzene as a precursor in the synthesis of dihydroxylbenzene derivatives through Hock rearrangements .
- Results or Outcomes: The outcome of this process is the formation of dihydroxylbenzene derivatives, which have various applications in the field of organic chemistry .
5. Radical Initiators for Polymerization
- Application Summary: All three isomers of Diisopropenylbenzene form hydroperoxides, which are of interest as radical initiators for polymerization .
- Methods of Application: The process involves the formation of hydroperoxides from Diisopropenylbenzene, which are then used as radical initiators in polymerization .
- Results or Outcomes: The outcome of this process is the initiation of polymerization, which is a crucial step in the formation of various types of polymers .
6. Cathodes for Li–S Batteries
- Application Summary: 1,3-diisopropenylbenzene (DIB) was the first crosslinker to be explored in inverse vulcanisation, and the product, poly(S-DIB), was a chemically stable and processable copolymer, which could be used in cathodes for Li–S batteries .
- Methods of Application: The process involves the use of 1,3-diisopropenylbenzene in inverse vulcanisation to produce a chemically stable and processable copolymer .
- Results or Outcomes: The outcome of this process is the production of a copolymer that can be used in cathodes for Li–S batteries, potentially improving their performance .
7. Common Diluent
- Application Summary: 1,4-Diisopropenylbenzene (DIB) has been referred to as a common diluent .
- Methods of Application: DIB is used as a diluent in various industrial processes .
- Results or Outcomes: The use of DIB as a diluent can help in the processing and handling of other substances in industrial applications .
8. Inverse Vulcanisation
- Application Summary: 1,3-diisopropenylbenzene (DIB) was the first crosslinker to be explored in inverse vulcanisation, and the product, poly(S-DIB), was a chemically stable and processable copolymer .
- Methods of Application: The process involves the use of 1,3-diisopropenylbenzene in inverse vulcanisation to produce a chemically stable and processable copolymer .
- Results or Outcomes: The outcome of this process is the production of a copolymer that can be used in various applications due to its chemical stability and processability .
9. High Refractive Index Polystyrene-Sulfur Nanocomposites
- Application Summary: 1,4-Diisopropenylbenzene is used in the preparation of low-cost High Refractive Index polystyrene-sulfur nanocomposites .
- Methods of Application: The process involves combining inverse vulcanisation and melt extrusion method .
- Results or Outcomes: The outcome of this process is the formation of high refractive index polystyrene-sulfur nanocomposites .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,4-bis(prop-1-en-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-9(2)11-5-7-12(8-6-11)10(3)4/h5-8H,1,3H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENYUPUKNXGVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6038794 | |
| Record name | 1,4-Bis(1-methylethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6038794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diisopropenylbenzene | |
CAS RN |
1605-18-1 | |
| Record name | 1,4-Diisopropenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1605-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Diisopropenylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Diisopropenylbenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-bis(1-methylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Bis(1-methylethenyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6038794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-bis(1-methylvinyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.014 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-DIISOPROPENYLBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C25D5LMF5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[2.2]Paracyclophane](/img/structure/B167438.png)



![2,2-Difluorobenzo[d][1,3]dioxole-5,6-diamine](/img/structure/B167445.png)





